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Compound of Interest

Compound Name: 15(Z)-Tetracosenol

Cat. No.: B3142665 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide and experimental protocols for the structural

elucidation of 15(Z)-Tetracosenol using one- and two-dimensional Nuclear Magnetic

Resonance (NMR) spectroscopy.

Introduction
15(Z)-Tetracosenol, also known as Nervonyl alcohol, is a long-chain monounsaturated fatty

alcohol. Its structure, comprising a 24-carbon chain with a cis double bond at the C15-C16

position and a primary alcohol functional group, can be unequivocally determined using a suite

of NMR experiments. High-resolution NMR spectroscopy is a powerful non-destructive

technique that provides detailed information about the molecular structure, including

connectivity and stereochemistry.[1] This note outlines the application of 1D (¹H, ¹³C) and 2D

(COSY, HSQC, HMBC) NMR for the complete structural assignment of 15(Z)-Tetracosenol.

Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for 15(Z)-Tetracosenol in
Chloroform-d (CDCl₃). The data is adapted from known values for the closely related nervonic

acid and typical values for long-chain primary alcohols.

Table 1: Predicted ¹H NMR Data for 15(Z)-Tetracosenol in CDCl₃ (500 MHz)
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Atom Number
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

1 ~3.64 t 2H H₂-C(1)-OH

2 ~1.57 p 2H
-CH₂-C(2)H₂-

C(1)H₂OH

3-13, 18-23 ~1.25 br s 38H
-(CH₂)₁₁- and -

(CH₂)₆-

14, 17 ~2.01 m 4H Allylic protons

15, 16 ~5.35 m 2H
Olefinic protons

(-CH=CH-)

24 ~0.88 t 3H
Terminal methyl

(-CH₃)

-OH Variable br s 1H Hydroxyl proton

Table 2: Predicted ¹³C NMR Data for 15(Z)-Tetracosenol in CDCl₃ (125 MHz)

Atom Number Chemical Shift (δ) ppm Assignment

1 ~63.1 C(1)-OH

2 ~32.8 C-2

3-13, 18-22 ~29.1-29.7 -(CH₂)₁₁- and -(CH₂)₅-

14, 17 ~27.2 Allylic carbons

15, 16 ~129.9 Olefinic carbons (-C=C-)

23 ~22.7 C-23

24 ~14.1 Terminal methyl (C-24)

(other CH₂) ~31.9, ~25.8 Other methylene carbons
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The following are detailed protocols for acquiring high-quality NMR data for the structural

elucidation of 15(Z)-Tetracsenol on a 500 MHz NMR spectrometer.

1. Sample Preparation

Sample Quantity: For ¹H NMR, dissolve 5-10 mg of 15(Z)-Tetracosenol in approximately 0.6

mL of CDCl₃. For ¹³C and 2D NMR experiments, a more concentrated sample of 20-50 mg is

recommended.[2]

Solvent: Use high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal reference.

Procedure: Weigh the sample accurately into a clean, dry vial. Add the deuterated solvent

and gently agitate to dissolve the sample completely. If any particulate matter is visible, filter

the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm

NMR tube.[3][4]

2. ¹H NMR Spectroscopy

Purpose: To identify the different types of protons in the molecule and their relative numbers.

Pulse Program: zg30 (or equivalent)

Spectrometer Frequency: 500 MHz

Spectral Width (SW): 12 ppm (centered around 6 ppm)

Acquisition Time (AQ): ~4.0 s[5]

Relaxation Delay (D1): 5.0 s

Number of Scans (NS): 16

Temperature: 298 K

3. ¹³C NMR Spectroscopy

Purpose: To identify all unique carbon environments in the molecule.
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Pulse Program: zgpg30 (or equivalent with proton decoupling)

Spectrometer Frequency: 125 MHz

Spectral Width (SW): 220 ppm (centered around 110 ppm)

Acquisition Time (AQ): ~1.0 s

Relaxation Delay (D1): 10.0 s (A longer delay is crucial for the accurate integration of

quaternary and other slowly relaxing carbons).[6][7]

Number of Scans (NS): 1024 or more, depending on sample concentration.

Temperature: 298 K

4. 2D COSY (Correlation Spectroscopy)

Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are

adjacent to each other.

Pulse Program: cosygpqf (or equivalent gradient-selected COSY)[8][9]

Spectrometer Frequency: 500 MHz

Spectral Width (SW): 12 ppm in both F2 and F1 dimensions

Number of Increments (F1): 256

Number of Scans (NS): 8

Relaxation Delay (D1): 2.0 s

Temperature: 298 K

5. 2D HSQC (Heteronuclear Single Quantum Coherence)

Purpose: To identify direct one-bond correlations between protons and their attached

carbons (¹H-¹³C).
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Pulse Program: hsqcedetgpsisp2.1 (or equivalent multiplicity-edited, gradient-selected

HSQC)

Spectrometer Frequency: 500 MHz (¹H), 125 MHz (¹³C)

Spectral Width (SW): 12 ppm (F2, ¹H), 160 ppm (F1, ¹³C)

Number of Increments (F1): 256

Number of Scans (NS): 16

Relaxation Delay (D1): 2.0 s

¹J(C,H) Coupling Constant: Optimized for 145 Hz

Temperature: 298 K

6. 2D HMBC (Heteronuclear Multiple Bond Correlation)

Purpose: To identify long-range (typically 2-3 bond) correlations between protons and

carbons (¹H-¹³C). This is crucial for connecting different spin systems and identifying

quaternary carbons.

Pulse Program: hmbcgpndqf (or equivalent gradient-selected HMBC)

Spectrometer Frequency: 500 MHz (¹H), 125 MHz (¹³C)

Spectral Width (SW): 12 ppm (F2, ¹H), 220 ppm (F1, ¹³C)

Number of Increments (F1): 512

Number of Scans (NS): 32

Relaxation Delay (D1): 2.5 s

Long-range ¹J(C,H) Coupling Constant: Optimized for 8 Hz[10]

Temperature: 298 K
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Data Interpretation and Structural Elucidation
The combination of these NMR experiments allows for the complete assignment of the

structure of 15(Z)-Tetracosenol.

¹H NMR: The integration of the olefinic protons (~5.35 ppm) to the terminal methyl protons

(~0.88 ppm) will confirm the presence of one double bond in the long aliphatic chain. The

triplet at ~3.64 ppm is characteristic of the protons on the carbon bearing the hydroxyl group.

[11]

¹³C NMR: The two signals in the olefinic region (~129.9 ppm) confirm the presence of a

double bond. The signal at ~63.1 ppm is indicative of the carbon attached to the hydroxyl

group.

COSY: Will show correlations between adjacent protons, for example, between the olefinic

protons (H-15/H-16) and the allylic protons (H-14/H-17). It will also show the connectivity of

the aliphatic chain.

HSQC: Will directly link each proton signal to its corresponding carbon signal, confirming the

assignments made from the 1D spectra.

HMBC: Is key to confirming the position of the double bond. Long-range correlations will be

observed between the olefinic protons (H-15, H-16) and the carbons two and three bonds

away (e.g., H-15 to C-13 and C-17).
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Caption: Experimental workflow for NMR-based structural elucidation.
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Key Structural Fragments of 15(Z)-Tetracosenol
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Caption: Key 2D NMR correlations for structural assignment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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